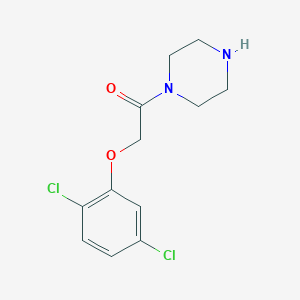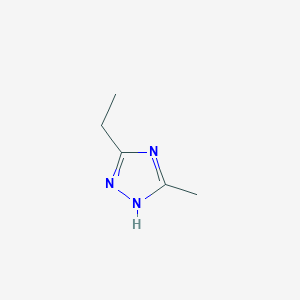
3-Methyl-5-ethyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Metil-5-etil-1H-1,2,4-triazol es un compuesto heterocíclico que pertenece a la familia de los triazoles. Los triazoles son anillos de cinco miembros que contienen tres átomos de nitrógeno, lo que les confiere propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3-Metil-5-etil-1H-1,2,4-triazol normalmente implica la ciclación de precursores apropiados. Un método común es la reacción del hidrazinocarboxilato de etilo con isotiocianato de metilo, seguida de ciclación en condiciones ácidas. La reacción se lleva a cabo como sigue:
Formación de intermediario:
Métodos de producción industrial: La producción industrial de 3-Metil-5-etil-1H-1,2,4-triazol puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y condiciones de reacción optimizadas garantiza una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones: El 3-Metil-5-etil-1H-1,2,4-triazol experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de óxidos de triazol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio, lo que resulta en la formación de derivados de triazol reducidos.
Sustitución: El anillo de triazol puede experimentar reacciones de sustitución con electrófilos, como los haluros de alquilo, en condiciones básicas para formar triazoles N-alquilados.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio acuoso.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio.
Productos principales:
Oxidación: Óxidos de triazol.
Reducción: Derivados de triazol reducidos.
Sustitución: Triazoles N-alquilados.
Aplicaciones Científicas De Investigación
El 3-Metil-5-etil-1H-1,2,4-triazol tiene diversas aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente como un andamio para diseñar inhibidores enzimáticos.
Industria: Utilizado en el desarrollo de inhibidores de la corrosión y como intermediario en la síntesis de agroquímicos.
Mecanismo De Acción
El mecanismo de acción del 3-Metil-5-etil-1H-1,2,4-triazol depende de su aplicación. En sistemas biológicos, puede interactuar con enzimas o receptores específicos, inhibiendo su actividad. El anillo de triazol puede formar enlaces de hidrógeno y coordinarse con iones metálicos, afectando la función de las metaloproteínas y enzimas. Los objetivos moleculares y las vías exactas involucradas varían según la aplicación específica y los derivados del compuesto.
Compuestos similares:
3-Metil-1H-1,2,4-triazol: Carece del grupo etilo, lo que puede afectar su reactividad y aplicaciones.
5-Etil-1H-1,2,4-triazol: Carece del grupo metilo, lo que lleva a diferentes propiedades químicas.
3,5-Dimetil-1H-1,2,4-triazol: Contiene dos grupos metilo, que pueden influir en sus propiedades estéricas y electrónicas.
Unicidad: El 3-Metil-5-etil-1H-1,2,4-triazol es único debido a la presencia de ambos grupos metilo y etilo, que pueden mejorar su reactividad y aplicaciones potenciales. La combinación de estos sustituyentes proporciona un equilibrio de efectos estéricos y electrónicos, lo que lo convierte en un compuesto versátil para diversas transformaciones químicas y aplicaciones.
Comparación Con Compuestos Similares
3-Methyl-1H-1,2,4-triazole: Lacks the ethyl group, which may affect its reactivity and applications.
5-Ethyl-1H-1,2,4-triazole: Lacks the methyl group, leading to different chemical properties.
3,5-Dimethyl-1H-1,2,4-triazole: Contains two methyl groups, which can influence its steric and electronic properties.
Uniqueness: 3-Methyl-5-ethyl-1H-1,2,4-triazole is unique due to the presence of both methyl and ethyl groups, which can enhance its reactivity and potential applications. The combination of these substituents provides a balance of steric and electronic effects, making it a versatile compound for various chemical transformations and applications.
Propiedades
IUPAC Name |
3-ethyl-5-methyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-3-5-6-4(2)7-8-5/h3H2,1-2H3,(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLYEWOHOZSGGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NNC(=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

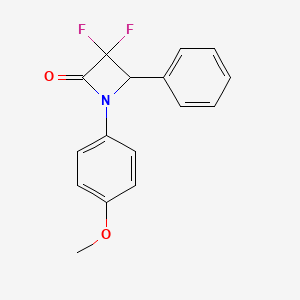
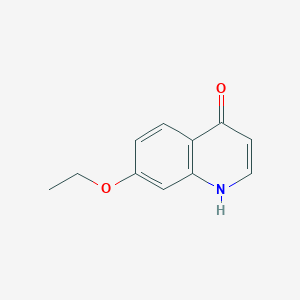



![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)

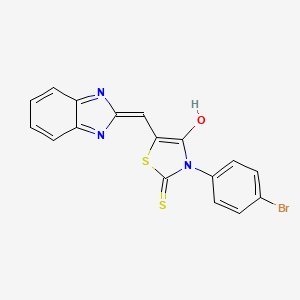
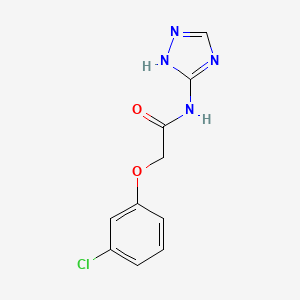

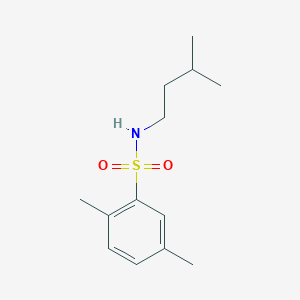
![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
